Cas no 2098006-75-6 (5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole)
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
- AKOS026722128
- 2098006-75-6
- 5-ethyl-1-prop-2-ynyl-3-thiophen-3-ylpyrazole
- F2198-2538
- 1H-Pyrazole, 5-ethyl-1-(2-propyn-1-yl)-3-(3-thienyl)-
-
- Inchi: 1S/C12H12N2S/c1-3-6-14-11(4-2)8-12(13-14)10-5-7-15-9-10/h1,5,7-9H,4,6H2,2H3
- InChI Key: QCAMXDBLTMOXEA-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C=C(CC)N(CC#C)N=1
Computed Properties
- Exact Mass: 216.07211956g/mol
- Monoisotopic Mass: 216.07211956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 46.1Ų
Experimental Properties
- Density: 1.09±0.1 g/cm3(Predicted)
- Boiling Point: 307.8±37.0 °C(Predicted)
- pka: 1.83±0.10(Predicted)
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E264706-100mg |
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1h-pyrazole |
2098006-75-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E264706-500mg |
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1h-pyrazole |
2098006-75-6 | 500mg |
$ 320.00 | 2022-06-05 | ||
| TRC | E264706-1g |
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1h-pyrazole |
2098006-75-6 | 1g |
$ 475.00 | 2022-06-05 | ||
| Life Chemicals | F2198-2538-0.25g |
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole |
2098006-75-6 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F2198-2538-0.5g |
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole |
2098006-75-6 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F2198-2538-1g |
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole |
2098006-75-6 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2198-2538-2.5g |
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole |
2098006-75-6 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| Life Chemicals | F2198-2538-5g |
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole |
2098006-75-6 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F2198-2538-10g |
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole |
2098006-75-6 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Introduction to 5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole (CAS No. 2098006-75-6)
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2098006-75-6, belongs to the pyrazole class of molecules, which are well-known for their diverse applications in medicinal chemistry. The presence of functional groups such as an ethyl substituent, a propargyl group, and a thiophene ring contributes to its complex chemical profile, making it a subject of interest for further exploration.
The structural composition of 5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole encompasses several key elements that contribute to its reactivity and potential utility. The ethyl group at the 5-position of the pyrazole ring introduces a hydrophobic moiety, while the propargyl group at the 1-position adds a terminal alkyne functionality, which can participate in various chemical reactions such as cycloadditions and metal-catalyzed couplings. The thiophene ring at the 3-position further enhances the molecular complexity by introducing an aromatic system with sulfur atoms, which is known to influence electronic properties and biological interactions.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential therapeutic applications. Pyrazole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound 5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole represents a promising candidate in this category, as its structural features suggest possible interactions with biological targets relevant to these diseases.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the pyrazole core with the propargyl and thiophene substituents creates a molecule with multiple sites for functionalization, allowing chemists to modify its properties and tailor its biological activity. This flexibility makes it an attractive starting point for designing new drugs that can target specific pathways or receptors involved in various diseases.
Recent research has highlighted the importance of heterocyclic compounds in medicinal chemistry. Studies have shown that pyrazole derivatives can exhibit significant pharmacological effects by interacting with enzymes and receptors in the body. For instance, some pyrazole-based compounds have been found to inhibit kinases, which are key enzymes involved in cell signaling pathways associated with cancer and inflammation. The presence of the thiophene ring in 5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-y l)-1H-pyrazole may also contribute to its ability to modulate these pathways by influencing electron distribution and molecular recognition.
The propargyl group in this compound is particularly noteworthy, as alkyne functionalities are frequently used in drug design due to their ability to participate in diverse chemical transformations. For example, propargyl groups can undergo Sonogashira coupling reactions with arynes or halogenated aromatics, allowing for the construction of more complex molecular architectures. This reactivity makes 5-ethyl -1-(prop -2 -yn -1 -yl) -3 - (thiophen -3 -yl) -1H -pyrazole a versatile building block for synthesizing novel heterocyclic compounds with tailored properties.
Moreover, the ethyl substituent at the 5-position of the pyrazole ring may influence the compound's solubility and bioavailability, which are critical factors in drug development. By adjusting this substituent or introducing other functional groups, researchers can optimize these properties to enhance the compound's pharmacokinetic profile. This underscores the importance of structure-function relationships in medicinal chemistry and highlights why compounds like 5 -ethyl -1 -(prop -2 -yn -1 -yl) -3 -(thiophen -3 -yl) -1H -pyrazole are valuable tools for drug discovery.
In conclusion,5 -ethyl -1 -(prop -2 -yn -1 -yl) -3 -(thiophen -3 yl) 1 H-pyrazole (CAS No. 2098006 75 6) is a structurally interesting compound with potential applications in pharmaceutical chemistry. Its unique combination of functional groups makes it a promising scaffold for developing new drugs targeting various diseases. Further research is warranted to explore its biological activities and optimize its pharmacological properties for therapeutic use.
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